molecular formula C11H18ClNO2 B1478529 2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one CAS No. 2098004-95-4

2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one

Cat. No. B1478529
CAS RN: 2098004-95-4
M. Wt: 231.72 g/mol
InChI Key: MCLPJPNQTQGRFG-UHFFFAOYSA-N
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Description

2-Chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one, also known as 2C-H, is a chemical compound that is part of the phenethylamine family. It is a psychoactive drug that has been used in scientific research to study the effects of psychopharmacology and neuroscience. 2C-H has been found to have a variety of effects on the brain and body, including changes in mood, cognitive abilities, and behavior.

Scientific Research Applications

Chemical Reactions and Mechanisms

The mechanism of β-O-4 bond cleavage during the acidolysis of lignin model compounds suggests significant insights into the reactivity of complex organic molecules under acidic conditions. Such studies highlight the nuanced pathways involved in the degradation of lignin, a major component of biomass, potentially relevant to the understanding of reactions involving similar complex structures (T. Yokoyama, 2015).

Environmental Impact and Analysis

The environmental behavior and impact of chlorinated compounds, including their roles as endocrine disruptors and their persistence in the environment, are critically reviewed. These discussions are essential for understanding the ecological footprint of various chlorinated organic compounds, reflecting on their stability, bioaccumulation, and potential health risks (M. Burgos-Aceves et al., 2021).

Potential Applications in Material Science

The study on solubilities of small hydrocarbons in ionic liquids presents a foundational understanding of molecular interactions and solubility phenomena that can be applied to the development of novel solvents, separation processes, or catalytic environments. These insights are crucial for designing efficient material processing and chemical synthesis methods, including those involving complex organic compounds like the one (Xiangyang Liu et al., 2013).

Synthesis and Functionalization of Organic Compounds

Research on the synthesis and functionalization of phosphonic acids provides valuable information on creating compounds with specific functional groups, highlighting methodologies that could be relevant for synthesizing or modifying compounds with similar structural features to "2-chloro-1-(3a-(hydroxymethyl)octahydro-2H-isoindol-2-yl)ethan-1-one" (C. M. Sevrain et al., 2017).

properties

IUPAC Name

1-[7a-(hydroxymethyl)-3,3a,4,5,6,7-hexahydro-1H-isoindol-2-yl]-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClNO2/c12-5-10(15)13-6-9-3-1-2-4-11(9,7-13)8-14/h9,14H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLPJPNQTQGRFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CN(CC2C1)C(=O)CCl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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